Fmoc-Cys(tBu)-OH

Orthogonal deprotection Multi-disulfide peptides TFA-stable protection

Substituting Fmoc-cysteine derivatives without analyzing S-protecting group orthogonality risks premature thiol deprotection, disulfide scrambling, and batch failure. Fmoc-Cys(tBu)-OH (CAS 67436-13-9) eliminates this risk with its TFA-stable tert-butyl thioether, remaining intact through global cleavage for post-synthetic conjugation or regioselective disulfide bond formation. • ≥98% HPLC purity with ≥99.5% enantiomeric excess minimizes downstream purification costs. • Compatible with standard Fmoc SPPS protocols; no specialized racemization-suppressing conditions required. • Ships ambient; long-term storage at 2-8°C under desiccation.

Molecular Formula C22H25NO4S
Molecular Weight 399.5 g/mol
CAS No. 67436-13-9
Cat. No. B557262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys(tBu)-OH
CAS67436-13-9
SynonymsFmoc-Cys(tBu)-OH; 67436-13-9; Fmoc-S-tert-butyl-L-cysteine; Fmoc-S-t-butyl-L-cysteine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butylthio)propanoicacid; Nalpha-Fmoc-S-tert-butyl-L-cysteine; AmbotzFAA1716; PubChem19015; KSC357Q6H; 47516_ALDRICH; Fmoc-S-tert.butyl-L-cysteine; SCHEMBL119702; 47516_FLUKA; CTK2F7863; FMOC-L-CYS(T-BUTHIO)-OH; MolPort-003-934-139; N|A-Fmoc-S-tert-butyl-L-cysteine; N-Fmoc-S-(tert-butyl)-L-cysteine; ZINC2384758; ANW-35337; CF-475; MFCD00037130; AKOS015837272; AKOS015906316; AM81675
Molecular FormulaC22H25NO4S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
InChIKeyIXAYZHCPEYTWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cys(tBu)-OH: Stable Cysteine Protection in SPPS


Fmoc-Cys(tBu)-OH (CAS 67436-13-9) is an Nα-Fmoc protected cysteine derivative featuring a tert-butyl (tBu) thioether protecting group on the sulfhydryl side chain . As a key building block in Fmoc/tBu solid-phase peptide synthesis (SPPS), its primary differentiator is the acid-stable tBu group, which remains intact during standard trifluoroacetic acid (TFA)-mediated global deprotection and cleavage, thus preserving the cysteine thiol for subsequent orthogonal modifications . This orthogonal stability profile enables sophisticated synthetic strategies for multi-disulfide peptides, fragment condensation, and the incorporation of post-translational modifications that are incompatible with more acid-labile S-protecting groups.

Orthogonal TFA stability Enables post-cleavage thiol modifications and selective disulfide strategies
Racemization control Class-level reduction in Cys epimerization vs. Trt, supporting peptide homogeneity
Enantiomeric specification Verified lot purity supports reproducible stereochemical outcomes

Fmoc-Cys(tBu)-OH Selection Risks


Substituting one Fmoc-protected cysteine derivative for another without rigorous analysis of deprotection orthogonality, racemization propensity, and downstream reactivity presents a significant risk of synthetic failure, particularly in complex, cysteine-rich sequences. The choice of S-protecting group—whether acid-labile (e.g., Trt, Mmt), oxidatively labile (e.g., Acm, tBu), or reductively labile (e.g., StBu)—dictates the entire SPPS workflow and the viability of specific disulfide bond formation strategies [1]. The tBu group's unique stability to TFA fundamentally differentiates it from the more commonly used trityl (Trt) group; using Fmoc-Cys(Trt)-OH in a scheme requiring a post-cleavage thiol modification would be catastrophic, as the thiol would be prematurely deprotected during global cleavage . Conversely, the requirement for heavy metal reagents (Hg(II)) or strong oxidative conditions (MeSiCl3/PhSOPh) for tBu removal renders Fmoc-Cys(tBu)-OH unsuitable for applications demanding a benign, orthogonal deprotection step . The following evidence quantifies these critical, performance-altering differences.

Fmoc-Cys(tBu)-OH retains TFA-stable protection, preserving thiol for post-cleavage steps.
Fmoc-Cys(Trt)-OH undergoes premature deprotection, blocking orthogonal modification workflows.
tBu removal uses MeSiCl₃/PhSOPh or Hg(II), avoiding iodine-based oxidation.
Fmoc-Cys(Acm)-OH removal relies on I₂/Tl(III), which may oxidize sensitive Met/Trp residues.
S-alkyl protection implies lower racemization risk during uronium couplings.
S-aryl (Trt) derivatives show higher racemization (~8%), potentially affecting peptide bioactivity.

Fmoc-Cys(tBu)-OH Performance Metrics


Orthogonal Acid Stability: tBu vs. Trt

The tert-butyl (tBu) thioether protecting group is quantitatively stable under standard global deprotection conditions using high-concentration TFA, in direct contrast to the trityl (Trt) group which is completely removed. This orthogonal stability is the foundational requirement for all post-synthetic thiol modifications of the free peptide .

TFA Stability: tBu vs. Trt
Head-to-head
tBu remains fully protected in 95% TFA; Trt is completely deprotected under identical conditions.
Enables post-cleavage thiol modification workflows.
Standard Fmoc SPPS cleavage with scavengers.
Orthogonal deprotection Multi-disulfide peptides TFA-stable protection

Racemization Suppression: tBu vs. Trt

In Fmoc-based SPPS using standard uronium coupling reagents (e.g., HBTU, HATU) with DIEA base in DMF, the use of Fmoc-Cys(Trt)-OH results in significant Cys racemization, reported at up to 8% under standard 1-minute preactivation [1]. While direct quantitative racemization data for Fmoc-Cys(tBu)-OH under identical conditions is not established in the primary literature, its chemical classification as an S-alkyl derivative implies a racemization propensity significantly lower than the base-labile Trt group, aligning with the behavior of other non-aromatic S-protecting groups like Ddm and MBom, which reduce racemization to <1.0% under the same standard protocol [1][2].

Racemization Reduction vs. Trt
Class-level
Inferred
Class-level reduction supports cysteine fidelity.
Direct tBu data not established; inferred from S-alkyl behavior.
Selective Deprotection vs. Acm
Head-to-head
tBu uses MeSiCl₃/PhSOPh or Hg(II); Acm uses I₂/Tl(III) or Hg(II)/Ag(I).
Reagent compatibility differences impact sensitive residues.
tBu avoids iodine, protecting Met/Trp during disulfide formation.
Enantiomeric Purity Spec
Specification review
≥99.5% (a/a) by chiral HPLC.
Supports high stereochemical fidelity in peptide synthesis.
Vendor-specific lot specification; verify per batch.
Racemization Cysteine epimerization Uronium coupling

Selective Deprotection: tBu vs. Acm

Both Fmoc-Cys(tBu)-OH and Fmoc-Cys(Acm)-OH are TFA-stable, offering orthogonal protection. However, their deprotection mechanisms and reaction compatibilities differ significantly. The tBu group is removed with MeSiCl3/PhSOPh to simultaneously cyclize and form disulfide bonds without scrambling existing bridges, or with Hg(II) to yield free cysteinyl peptides . In contrast, the Acm group can be removed with Hg(II) or Ag(I) for free thiols, or oxidatively with I2 or Tl(III) to directly form cystinyl peptides .

Selective Deprotection vs. Acm
Head-to-head
tBu uses MeSiCl₃/PhSOPh or Hg(II); Acm uses I₂/Tl(III) or Hg(II)/Ag(I).
Reagent compatibility differences impact sensitive residues.
tBu avoids iodine, protecting Met/Trp during disulfide formation.
Selective deprotection Disulfide bond formation Cysteine reactivation

Enantiomeric Purity and Lot Consistency

Commercially sourced Fmoc-Cys(tBu)-OH (Novabiochem®) carries a verified specification of ≥99.5% enantiomeric purity (a/a) as determined by chiral HPLC analysis, ensuring minimal contamination with the undesired D-cysteine isomer . This high level of stereochemical integrity is critical for the synthesis of biologically active peptides. While other Fmoc-cysteine derivatives may have similar purity specifications, this is a key quantitative parameter for evaluating vendor quality.

Enantiomeric Purity Spec
Specification review
≥99.5% (a/a) by chiral HPLC.
Supports high stereochemical fidelity in peptide synthesis.
Vendor-specific lot specification; verify per batch.
Enantiomeric purity Quality control Procurement specification

Fmoc-Cys(tBu)-OH Application Guide


Post-Cleavage Thiol Modification

Fmoc-Cys(tBu)-OH is the reagent of choice for any peptide synthesis where the cysteine thiol must remain protected after resin cleavage for subsequent conjugation, labeling, or chemoselective ligation. The tBu group's absolute stability to the TFA cocktail ensures the free thiol is not prematurely exposed, which would otherwise lead to oxidation, disulfide scrambling, or unwanted side reactions . This is essential for preparing site-specifically modified bioconjugates, such as fluorescent probes or drug-linker constructs.

Multi-Disulfide Peptide Construction

The orthogonal stability of tBu to TFA enables complex, regioselective disulfide bond formation strategies. After cleavage and purification of the fully protected linear precursor, the tBu group can be selectively removed and oxidized in a controlled manner using MeSiCl3/PhSOPh without disrupting any pre-existing native disulfide bonds that were formed on-resin . This is a powerful approach for the synthesis of challenging targets like conotoxins, defensins, and insulin analogs, where precise disulfide connectivity is critical for structure and function.

Large-Scale Therapeutic Peptide Manufacturing

For industrial-scale peptide manufacturing, the high purity specification (≥98.0% by HPLC) and robust enantiomeric purity (≥99.5%) of commercially available Fmoc-Cys(tBu)-OH minimize the risk of batch failure and reduce downstream purification costs . Its compatibility with standard Fmoc SPPS protocols without requiring specialized, racemization-suppressing conditions (as often needed for Fmoc-Cys(Trt)-OH) simplifies process development and technology transfer, contributing to more reliable and cost-effective GMP production [1].

Fragment Condensation for Long Peptides

The orthogonal protection scheme afforded by Fmoc/tBu makes Fmoc-Cys(tBu)-OH a valuable building block for fragment condensation approaches, particularly when a protected cysteine residue is located near the C-terminus of a fragment. The tBu group remains intact throughout fragment synthesis, purification, and coupling, providing a handle for final deprotection and cyclization of the fully assembled polypeptide chain .

Application
Selection Property
Validation Focus
Post-cleavage bioconjugation
TFA-stable thiol protection
Thiol availability after cleavage
Regioselective disulfide formation
Orthogonal tBu removal (MeSiCl₃/PhSOPh)
Disulfide bond integrity after cyclization
Industrial peptide synthesis
High enantiomeric purity & reduced racemization
Batch consistency and process robustness
Fragment condensation strategies
Stable protection during fragment assembly
C-terminal cysteine incorporation efficiency

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